molecular formula C21H26N2O3S B2536885 N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide CAS No. 477889-90-0

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide

Cat. No.: B2536885
CAS No.: 477889-90-0
M. Wt: 386.51
InChI Key: FZUWCWYLMFHQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S with a complex structure that includes a thiazine ring and two aromatic systems. The presence of the dimethylphenyl group and the thiazine moiety suggests potential interactions with biological targets relevant to drug development.

Pharmacological Effects

Research has indicated that compounds related to thiazine structures can exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Certain thiazine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to reduce inflammation in animal models.
  • Antitumor Effects : Some studies suggest potential cytotoxicity against cancer cell lines.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
Thiazine AEffectiveModerateHigh
Thiazine BModerateHighModerate
This compoundTBDTBDTBD

Note: TBD = To Be Determined based on future studies.

Case Studies

Several case studies have explored the biological activity of thiazine derivatives:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazine compounds against resistant bacterial strains. Results indicated that certain modifications in the thiazine ring enhanced antimicrobial potency.
  • Inflammation Model : In a murine model of inflammation, a related thiazine compound demonstrated significant reduction in inflammatory markers when administered at specific dosages.
  • Cancer Cell Line Testing : Research conducted on human cancer cell lines revealed that compounds structurally similar to this compound exhibited selective cytotoxicity towards certain cancer types, suggesting potential for therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16-8-9-19(14-17(16)2)22-21(24)20(15-18-6-4-3-5-7-18)23-10-12-27(25,26)13-11-23/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUWCWYLMFHQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.